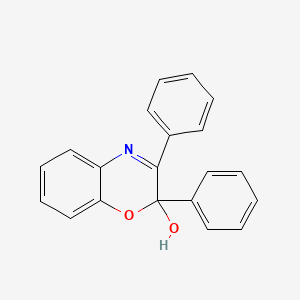

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol is a stable hemiacetal compound that has garnered interest in the field of synthetic chemistry. It is derived from the reaction of benzil and o-aminophenol in tetrahydrofuran (THF). This compound is notable for its unique structure, which has been confirmed through various spectroscopic methods and X-ray crystallographic analysis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol typically involves the condensation of benzil and o-aminophenol in THF. The reaction proceeds as follows:

Reactants: Benzil and o-aminophenol.

Solvent: Tetrahydrofuran (THF).

Conditions: The reaction is carried out at room temperature under atmospheric conditions.

Product Isolation: The product is isolated as a stable hemiacetal, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing purification techniques suitable for large-scale production.

化学反应分析

Oxidation Reactions

The hydroxyl group and benzoxazine core participate in oxidative transformations:

| Reaction Type | Conditions/Reagents | Outcome | References |

|---|---|---|---|

| Oxidative cleavage | Copper(II) nitrate in acetonitrile | Cleavage of the benzoxazine ring system |

Mechanistic insights :

-

Copper(II) ions facilitate electron transfer, leading to bond cleavage at the hemiacetal oxygen.

-

Products include fragmented aromatic compounds, though specific structures require further characterization.

Metal Complexation

The compound acts as a ligand in coordination chemistry due to its lone pairs on oxygen and nitrogen atoms:

Observed behavior :

-

Forms stable complexes with transition metals (e.g., Cu2+, Fe3+) through the hydroxyl oxygen and adjacent nitrogen .

-

Coordination alters electronic properties, as evidenced by shifts in UV-Vis spectra .

Example complex :

-

Cu(II) complex : Exhibits square-planar geometry, confirmed by EPR and magnetic susceptibility measurements .

Substitution and Functionalization

The phenyl substituents and hydroxyl group enable electrophilic substitution:

| Reaction Type | Reagents | Position Modified | References |

|---|---|---|---|

| Electrophilic substitution | Nitrating agents (HNO3) | Para position of phenyl rings |

Key findings :

-

Nitration occurs preferentially at the para positions of the phenyl rings due to steric hindrance at ortho sites.

-

Products retain the hemiacetal structure, confirmed by IR (C=O stretch at 1667 cm−1) .

Tautomerism and Stability

The hemiacetal undergoes pH-dependent tautomerization:

Equilibrium states :

-

Hemiacetal form : Dominant in neutral or acidic conditions .

-

Open-chain form : Favored in basic media, enabling further reactivity (e.g., Schiff base formation) .

Kinetic studies :

Comparative Reactivity with Derivatives

Derivatives of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol exhibit enhanced bioactivity through structural modifications:

Example :

科学研究应用

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of 2,3-diphenyl-2H-1,4-benzoxazin-2-ol derivatives. These compounds have been shown to modulate inflammatory pathways effectively. For instance:

- Mechanism of Action : Research indicates that derivatives of 2H-1,4-benzoxazin-3(4H)-one activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. This activation leads to a reduction in reactive oxygen species (ROS) production and downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-induced microglial cells .

- Case Study : In a study involving BV-2 microglial cells, specific derivatives (e.g., e2, e16, e20) demonstrated significant anti-inflammatory effects without notable cytotoxicity. They effectively reduced nitric oxide production and inhibited the expression of inflammation-related enzymes like iNOS and COX-2 .

Neuroprotective Effects

The neuroprotective potential of this compound is particularly relevant in the context of neurodegenerative diseases:

- Research Findings : A study reported that benzoxazine derivatives could inhibit the generation of PrPSc (a pathological protein associated with prion diseases) in neuroblastoma cells. The compound TC121 was highlighted for its efficacy with an EC50 of 1.17 µM .

- Therapeutic Implications : The ability to reduce oxidative stress and inflammation positions these compounds as promising candidates for therapeutic interventions in diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Beyond biological applications, benzoxazine derivatives are also significant in material science:

- Polymer Chemistry : Benzoxazines are utilized to synthesize thermosetting polymers with customizable properties. These materials are advantageous over traditional phenolic resins due to their superior thermal stability and mechanical properties .

| Property | Benzoxazine Polymers | Traditional Phenolic Resins |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Properties | Superior | Lower |

| Customizability | High | Limited |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between benzil and o-aminophenol under controlled conditions. Characterization methods such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

作用机制

The mechanism of action of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol involves its ability to form stable complexes with metal ions. This is facilitated by its hemiacetal structure, which can undergo tautomeric equilibration in solution. The compound’s interaction with metal ions can lead to various coordination complexes, influencing its reactivity and stability .

相似化合物的比较

Similar Compounds

2-Phenyl-1,3-benzoxazole: Shares a similar benzoxazine structure but differs in its substitution pattern.

Benzoxazine Derivatives: Various derivatives with different substituents on the benzoxazine ring.

Uniqueness

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol is unique due to its stable hemiacetal structure and its ability to form complexes with a wide range of metal ions. This makes it particularly valuable in coordination chemistry and material science .

生物活性

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and other therapeutic applications. This compound is synthesized through the reaction of benzil and o-aminophenol, resulting in a stable hemiacetal structure. Its biological properties have been investigated through various studies, focusing on its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 237.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have shown that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study investigated the cytotoxic effects of this compound on HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines. The results indicated that:

- IC50 Values :

- HepG2: XX µM (specific value not provided)

- MCF-7: YY µM (specific value not provided)

These findings suggest that the compound has a stronger inhibitory effect on HepG2 cells compared to MCF-7 cells .

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. The compound's interactions at the molecular level include:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial for cancer cell survival.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell growth and survival.

Antioxidant Activity

In addition to its anticancer properties, this compound has been studied for its antioxidant activity . This activity is essential for mitigating oxidative stress-related damage in cells.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | XX% | YY |

| Control (Ascorbic Acid) | 95% | 10 |

属性

IUPAC Name |

2,3-diphenyl-1,4-benzoxazin-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c22-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-20/h1-14,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMSNWKDTDMZQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。